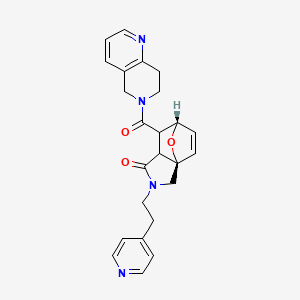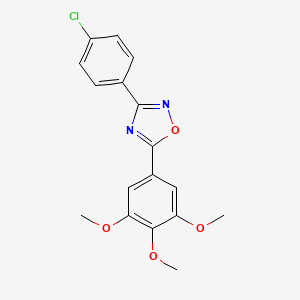
(3aR*,6S*)-7-(7,8-dihydro-1,6-naphthyridin-6(5H)-ylcarbonyl)-2-(2-pyridin-4-ylethyl)-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthyridines are a group of heterocyclic compounds with diverse biological activities. These compounds, including their derivatives, have been extensively studied for their antibacterial, antiviral, and anticancer properties. The compound appears to be a complex derivative of naphthyridine, designed potentially for enhanced biological activity or specificity.
Synthesis Analysis
Synthesis of complex naphthyridine derivatives often involves multi-step chemical reactions, including condensation, cyclization, and functional group modifications. For example, Egawa et al. (1984) discussed the synthesis of pyridonecarboxylic acids as antibacterial agents, demonstrating the complexity of synthesizing naphthyridine derivatives with specific functional groups (Egawa et al., 1984).
Molecular Structure Analysis
The structural analysis of naphthyridine derivatives is crucial for understanding their chemical behavior and biological activity. Techniques such as NMR, X-ray crystallography, and mass spectrometry are commonly used. Nagarajan et al. (1994) reported on the structural elucidation of naphthyridine derivatives, highlighting the importance of detailed molecular characterization (Nagarajan et al., 1994).
Wissenschaftliche Forschungsanwendungen
Catalytic Applications
A study on Ru complexes, which shares structural similarity with the queried compound, explored their use in water oxidation, a crucial reaction for sustainable energy solutions. The complexes demonstrated significant oxygen evolution in aqueous solutions, highlighting their potential as catalysts in water oxidation reactions (Zong & Thummel, 2005).
Synthesis of Novel Heterocyclic Compounds
Research into the formation of new heterocyclic compounds through condensation reactions has led to the discovery of novel potential alkaloidal systems. These systems are of interest due to their potential biological activity and applications in drug discovery (Nagarajan et al., 1994).
Biomedical Applications
A comprehensive review of naphthyridines, a group of heterocyclic compounds, covered the synthesis methods and biomedical applications of these compounds. The review highlighted the significance of naphthyridines in providing ligands for various receptors in the body, indicating their importance in the development of pharmaceutical agents (Oliveras et al., 2021).
Antitumor Activity
The synthesis and evaluation of 5H-dibenzo[c,h]1,6-naphthyridin-6-ones for their topoisomerase I-targeting activity and potent cytotoxic activity against cancer cells illustrate the therapeutic potential of naphthyridine derivatives in cancer treatment (Ruchelman et al., 2003).
Antibacterial Agents
The synthesis of pyridonecarboxylic acids and their derivatives demonstrated strong antibacterial activity, showcasing the application of naphthyridine derivatives in developing new antibacterial agents (Egawa et al., 1984).
Eigenschaften
IUPAC Name |
(1R,7S)-6-(7,8-dihydro-5H-1,6-naphthyridine-6-carbonyl)-3-(2-pyridin-4-ylethyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-en-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c29-22(27-13-7-18-17(14-27)2-1-9-26-18)20-19-3-8-24(31-19)15-28(23(30)21(20)24)12-6-16-4-10-25-11-5-16/h1-5,8-11,19-21H,6-7,12-15H2/t19-,20?,21?,24-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRJBCHVHJLPMS-YOTFRABOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=CC=C2)C(=O)C3C4C=CC5(C3C(=O)N(C5)CCC6=CC=NC=C6)O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=C1N=CC=C2)C(=O)C3[C@@H]4C=C[C@]5(C3C(=O)N(C5)CCC6=CC=NC=C6)O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3aR*,6S*)-7-(7,8-dihydro-1,6-naphthyridin-6(5H)-ylcarbonyl)-2-(2-pyridin-4-ylethyl)-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl {[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}acetate](/img/structure/B5543560.png)
![5-cyclohexyl-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5543567.png)

![3-fluoro-N'-{[5-(3-nitrophenyl)-2-furyl]methylene}benzohydrazide](/img/structure/B5543574.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5543581.png)
![2-ethyl-8-[3-(6-oxo-1,6-dihydro-3-pyridazinyl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5543584.png)
![8-(1-benzofuran-5-ylmethyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5543599.png)
![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-(2-thienylcarbonyl)piperidine](/img/structure/B5543601.png)


![methyl N-{[2-(4-chlorobenzyl)-3-oxo-2,8-diazaspiro[4.5]dec-8-yl]carbonyl}glycinate](/img/structure/B5543609.png)

